- Electrophotocatalytic C-H Heterofunctionalization of Arenes, Angewandte Chemie, 2021, 60(20), 11163-11167

Cas no 699-91-2 (2-Acetyl-6-methylphenol)

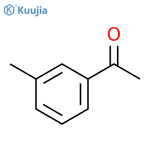

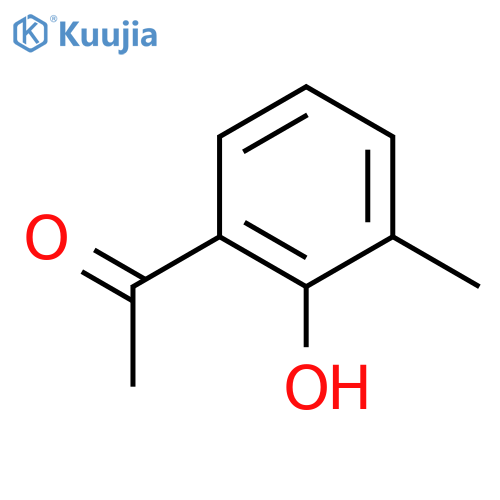

2-Acetyl-6-methylphenol structure

Nome del prodotto:2-Acetyl-6-methylphenol

2-Acetyl-6-methylphenol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(2-Hydroxy-3-methylphenyl)ethanone

- NSC 46633

- 1-(2-hydroxy-3-methylphenyl)-1-ethanone

- 1-(2-Hydroxy-3-methylphenyl)-ethanon

- 1-(2-Hydroxy-3-methyl-phenyl)-ethanone

- 2-acetyl-6-methylphenol

- 2-hydroxy-3-methyl acetophenone

- 2'-hydroxy-3'-methylacetophenone

- AC1L656R

- AC1Q5ENY

- acetylsalicyl acid

- SureCN2051695

- 2-Hydroxy-3-methylacetophenone

- Ethanone, 1-(2-hydroxy-3-methylphenyl)-

- 1-(2-hydroxy-3-methylphenyl)ethan-1-one

- NSC46633

- Acetophenone, 2'-hydroxy-3'-methyl-

- GUGXENROMIJRPN-UHFFFAOYSA-N

- Acetophenone, 2-hydroxy-3-methyl-

- 1-acetyl-2-hydroxy-3-methylbenzene

- CS-0139733

- NSC-46633

- AS-19712

- AB90350

- SY102951

- BB 0257736

- EN300-108738

- Ethanone, 1-?(2-?hydroxy-?3-?methylphenyl)?-

- I11047

- VB393C7SKG

- 2 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone

- SCHEMBL2051695

- AMY28371

- 699-91-2

- DTXSID30286597

- MFCD07425673

- FT-0687072

- AKOS002273089

- DB-031094

- 2-Acetyl-6-methylphenol

-

- MDL: MFCD07425673

- Inchi: 1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3

- Chiave InChI: GUGXENROMIJRPN-UHFFFAOYSA-N

- Sorrisi: O([H])C1=C(C([H])([H])[H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O

Proprietà calcolate

- Massa esatta: 150.0681

- Massa monoisotopica: 150.068079557g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 154

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 37.3

Proprietà sperimentali

- Densità: 1.106

- Punto di ebollizione: 238 ºC

- Punto di infiammabilità: 97 ºC

- PSA: 37.3

- LogP: 1.90320

2-Acetyl-6-methylphenol Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condizioni di conservazione:Store at room temperature

2-Acetyl-6-methylphenol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM117414-1g |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 95+% | 1g |

$223 | 2022-06-10 | |

| Enamine | EN300-108738-0.25g |

1-(2-hydroxy-3-methylphenyl)ethan-1-one |

699-91-2 | 95% | 0.25g |

$36.0 | 2023-10-27 | |

| Enamine | EN300-108738-10.0g |

1-(2-hydroxy-3-methylphenyl)ethan-1-one |

699-91-2 | 95% | 10g |

$395.0 | 2023-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210373-250mg |

1-(2-Hydroxy-3-methylphenyl)ethanone |

699-91-2 | 98% | 250mg |

¥95.00 | 2024-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N37000-250mg |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 95% | 250mg |

¥137.0 | 2022-04-27 | |

| Chemenu | CM117414-5g |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 95%+ | 5g |

$185 | 2023-01-09 | |

| Alichem | A014004263-500mg |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 97% | 500mg |

$823.15 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW884-5g |

2-Acetyl-6-methylphenol |

699-91-2 | 95% | 5g |

¥1474.0 | 2022-09-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N37000-5g |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 95% | 5g |

¥1150.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D916797-5g |

2'-Hydroxy-3'-methylacetophenone |

699-91-2 | 95% | 5g |

$565 | 2023-08-31 |

2-Acetyl-6-methylphenol Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt

2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C

2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C

Riferimento

Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects

,

Photochemical & Photobiological Sciences,

2009,

8(7),

916-925

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Sulfuric acid ; 0.5 h, rt

2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

2.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study

,

Medicinal Chemistry Research,

2012,

21(8),

1833-1849

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Pyridine

2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C

2.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C

Riferimento

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement

,

Journal of Chemical and Pharmaceutical Research,

2015,

7(9),

727-731

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Aluminum chloride ; 2 h, 120 - 180 °C; 180 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Riferimento

Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study

,

Medicinal Chemistry Research,

2012,

21(8),

1833-1849

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Hexane ; 12 h, 26 °C

Riferimento

Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects

,

Photochemical & Photobiological Sciences,

2009,

8(7),

916-925

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 30 min, 90 - 160 °C

Riferimento

Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement

,

Journal of Chemical and Pharmaceutical Research,

2015,

7(9),

727-731

2-Acetyl-6-methylphenol Raw materials

2-Acetyl-6-methylphenol Preparation Products

2-Acetyl-6-methylphenol Letteratura correlata

-

Yu-Zhe Chen,Richard G. Weiss Photochem. Photobiol. Sci. 2009 8 916

-

W. B. Whalley J. Chem. Soc. 1955 105

-

4. 596. The Fries rearrangement. Part V. Effect of the ring substituent and the acyl groupN. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 2926

-

5. Synthesis of indolin-2-ones (oxindoles) related to mitomycin ARalph A. Raphael,Paul Ravenscroft J. Chem. Soc. Perkin Trans. 1 1988 1823

699-91-2 (2-Acetyl-6-methylphenol) Prodotti correlati

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 699-83-2(2',6'-Dihydroxyacetophenone)

- 1450-72-2(2'-Hydroxy-5'-methylacetophenone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 610-99-1(2'-Hydroxypropiophenone)

- 876-02-8(4'-Hydroxy-3'-methylacetophenone)

- 1470-79-7(2,4,4'-Trihydroxybenzophenone)

- 480-66-0(Phloracetophenone)

- 117-99-7(2-Hydroxyphenone)

- 131-56-6(2,4-Dihydroxybenzophenone)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:699-91-2)2-Acetyl-6-methylphenol

Purezza:99%/99%

Quantità:10g/25g

Prezzo ($):160.0/400.0